

An In-depth Technical Guide to 4- [(Diethylamino)methyl]benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-[(Diethylamino)methyl]benzoic acid

Cat. No.: B184680

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of **4-[(Diethylamino)methyl]benzoic acid** hydrochloride. Due to the limited availability of published data for this specific compound, this document also includes comparative information from structurally similar molecules to offer a broader context for its potential characteristics and behavior. The guide covers physicochemical properties, extrapolated spectroscopic information, and a plausible synthetic approach. All quantitative data is presented in structured tables, and a conceptual synthesis workflow is visualized using Graphviz.

Physicochemical Properties

The fundamental physicochemical properties of **4-[(Diethylamino)methyl]benzoic acid** hydrochloride are summarized in Table 1. Data for this specific salt is limited, with the melting point being the most reliably reported experimental value.

Property	Value	Source/Comment
IUPAC Name	4- [(diethylamino)methyl]benzoic acid;hydrochloride	
CAS Number	106261-54-5	[1]
Molecular Formula	C ₁₂ H ₁₈ ClNO ₂	[1] [2]
Molecular Weight	243.73 g/mol	Calculated from molecular formula
Melting Point	182-188 °C	[3]
Boiling Point	Not available	
Solubility	Not available	
pKa	Not available	

Spectroscopic Data (Extrapolated)

Direct spectroscopic data (NMR, IR, Mass Spectrometry) for **4-[(Diethylamino)methyl]benzoic acid** hydrochloride is not readily available in the public domain. However, based on the known spectra of analogous compounds such as 4-(diethylamino)benzoic acid and other substituted benzoic acids, the expected spectral characteristics can be inferred.

Expected ¹H NMR Spectral Features:

- Aromatic Protons: Two doublets in the aromatic region (approx. 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
- Methylene Protons (-CH₂-): A singlet for the benzylic methylene group adjacent to the diethylamino group (approx. 3.5-4.0 ppm).
- Ethyl Protons (-N(CH₂CH₃)₂): A quartet for the methylene protons of the ethyl groups (approx. 2.5-3.0 ppm) and a triplet for the methyl protons of the ethyl groups (approx. 1.0-1.5 ppm).

- Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
- Amine Proton (-NH⁺-): A broad singlet associated with the protonated amine.

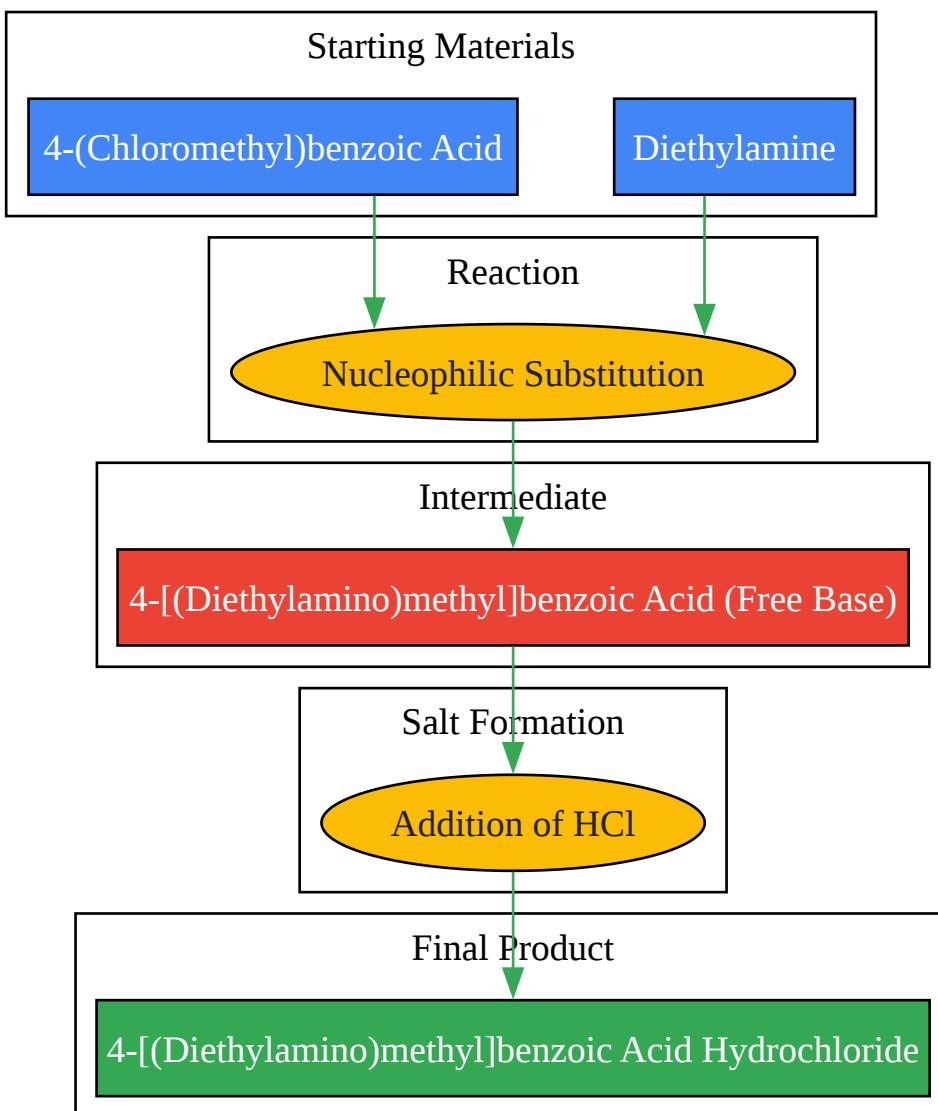
Expected ¹³C NMR Spectral Features:

- Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.
- Aromatic Carbons: Four signals in the aromatic region (approx. 120-150 ppm).
- Methylene Carbon (-CH₂-): A signal for the benzylic methylene carbon (approx. 50-60 ppm).
- Ethyl Carbons (-N(CH₂CH₃)₂): Two signals for the ethyl groups, one for the methylene carbons (approx. 40-50 ppm) and one for the methyl carbons (approx. 10-15 ppm).

Expected IR Spectral Features:

- O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
- C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1730 cm⁻¹.
- C-N Stretch: An absorption band in the region of 1000-1250 cm⁻¹.
- N-H Stretch (Ammonium Salt): A broad absorption in the region of 2200-3000 cm⁻¹.
- Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Expected Mass Spectrometry Fragmentation: In a mass spectrum, the parent ion of the free base (C₁₂H₁₇NO₂) would be expected at an m/z of 207.13. Common fragmentation patterns would likely involve the loss of the ethyl groups and cleavage at the benzylic position.


Synthesis and Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of **4-[(Diethylamino)methyl]benzoic acid** hydrochloride is not available in peer-reviewed literature. However, a plausible synthetic route can be devised based on standard organic chemistry transformations and analogous preparations found in patent literature. A common method for

the synthesis of such compounds involves the reaction of a halomethylated benzoic acid derivative with the corresponding amine.

Conceptual Synthetic Protocol:

- **Reaction Setup:** To a solution of 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid in a suitable aprotic solvent (e.g., acetonitrile, DMF), add an excess of diethylamine. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to neutralize the hydrohalic acid formed during the reaction.
- **Reaction Conditions:** The reaction mixture is stirred at room temperature or gently heated to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Isolation of the Free Base:** Upon completion, the reaction mixture is filtered to remove any inorganic salts. The solvent is removed under reduced pressure. The resulting crude product is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the free base, **4-[(diethylamino)methyl]benzoic acid**.
- **Formation of the Hydrochloride Salt:** The isolated free base is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol). A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl, HCl in isopropanol) is added dropwise with stirring.
- **Purification:** The precipitated **4-[(Diethylamino)methyl]benzoic acid** hydrochloride salt is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **4-[(Diethylamino)methyl]benzoic acid** hydrochloride.

Biological Activity and Toxicology

There is no specific information available in the public domain regarding the biological activity or toxicological profile of **4-[(Diethylamino)methyl]benzoic acid** hydrochloride. As a derivative of benzoic acid, it may share some general toxicological properties. Benzoic acid and its salts are generally considered to have low toxicity and are used as food preservatives. However, any

substituted benzoic acid derivative would require its own comprehensive toxicological evaluation.

Applications

The specific applications of **4-[(Diethylamino)methyl]benzoic acid** hydrochloride are not well-documented in scientific literature. Its structure, containing a benzoic acid moiety and a tertiary amine, suggests potential use as an intermediate in the synthesis of more complex molecules, possibly in the pharmaceutical or materials science fields.

Conclusion

4-[(Diethylamino)methyl]benzoic acid hydrochloride is a compound for which detailed scientific data is sparse. This guide has compiled the available information and provided extrapolated data based on analogous structures to serve as a resource for researchers. Further experimental investigation is necessary to fully characterize its physicochemical properties, spectroscopic profile, biological activity, and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Dimethylaminobenzoic acid(619-84-1) 1H NMR [m.chemicalbook.com]
- 2. 4-[(Methylamino)methyl]benzoic acid hydrochloride | C9H12ClNO2 | CID 13922255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-[(Diethylamino)methyl]benzoic Acid Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184680#4-diethylamino-methyl-benzoic-acid-hydrochloride-salt-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com